1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
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Overview
Description
1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 3,3-dimethylbutan-2-one under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with an ethan-1-ol backbone instead of a butan-2-ol backbone.
1-(4-amino-1H-pyrazol-1-yl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-2-ol: Contains a trifluoropropyl group, which may impart different chemical and biological properties.
Uniqueness
1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to its specific structural features, such as the presence of a dimethylbutan-2-ol backbone and an amino group on the pyrazole ring.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,3)8(13)6-12-5-7(10)4-11-12/h4-5,8,13H,6,10H2,1-3H3 |
InChI Key |
LUJZGCVZZXRCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C=C(C=N1)N)O |
Origin of Product |
United States |
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